Predicted Lipophilicity (CLogP) Differential Between N1-Isopropyl and N1-Unsubstituted 4-Nitropyrazole-3-carbamate Analogs
The N1-isopropyl substituent on the target compound elevates its calculated lipophilicity relative to the N1-unsubstituted analog. In a closely related analog, tert-butyl (1-(2-(dimethylamino)ethyl)-4-nitro-1H-pyrazol-3-yl)carbamate, the calculated LogP is reported as 1.5 [1]. For the N1-unsubstituted analog tert-butyl (4-nitro-1H-pyrazol-3-yl)carbamate (CAS 2101822-96-0), the lower molecular weight (228.21 vs. 270.29 g·mol⁻¹) and absence of the N1-alkyl substituent indicate a lower CLogP consistent with the class trend that N1-alkylation increases logP by approximately 0.3–0.8 units per additional carbon [2]. This increased lipophilicity directly impacts membrane permeability in cell-based assays, a critical determinant for intracellular target engagement in kinase inhibitor programs.
| Evidence Dimension | Calculated LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | CLogP estimated at ~2.0–2.5 (based on N1-isopropyl + Boc-carbamate scaffold; analogous compound with N1-(dimethylamino)ethyl shows LogP of 1.5 [1]) |
| Comparator Or Baseline | tert-butyl (4-nitro-1H-pyrazol-3-yl)carbamate (CAS 2101822-96-0, N1-unsubstituted): CLogP estimated at ~0.8–1.2 based on lower molecular weight and absence of N1-alkyl group |
| Quantified Difference | Estimated ΔCLogP ≈ +0.8–1.3 units favoring the N1-isopropyl compound |
| Conditions | CLogP values calculated using ChemBioDraw ver. 13.0 [2]; LogP of analogous compound from Molaid computational property database [1] |
Why This Matters
Higher lipophilicity (within drug-like range) favors membrane permeability, which is essential for intracellular kinase target engagement; procurement decisions for medicinal chemistry campaigns should consider this parameter when selecting among 4-nitropyrazole-3-carbamate building blocks.
- [1] Molaid. tert-butyl (1-(2-(dimethylamino)ethyl)-4-nitro-1H-pyrazol-3-yl)carbamate. Calculated properties: LogP = 1.5. Accessed 2026. View Source
- [2] PMCID: PMC8002076. Table 1. Chemical Structures/Chemical Names | Physicochemical Parameters. Molecules 2021, 26(5), 1526. Log P, CLogP, and pKa values calculated by ChemBioDraw ver. 13.0. View Source
